molecular formula C15H13ClFNO2 B2602620 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-91-4

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2602620
CAS RN: 1232823-91-4
M. Wt: 293.72
InChI Key: GJLIDWJXVSEIHX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(E)-[(2-chloro-5-fluorophenyl)imino]methyl-6-ethoxyphenol, commonly referred to as 2C-EF, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. 2C-EF has been shown to possess a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader category of halo-functionalized crystalline Schiff base (imine) compounds studied for their structural and electronic properties. Research into similar fluoro-functionalized imines, such as (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) and (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN), has demonstrated the importance of fluorine atoms in stabilizing crystal packing and contributing to the compounds' stability. These studies involve single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and quantum chemical calculations, providing insights into the intermolecular interactions and electronic structure of such compounds. Notably, the research highlighted the compounds' potential in nonlinear optical (NLO) applications due to their significant linear polarizability and second-order hyperpolarizability values, suggesting their utility in materials science and photonics (Ashfaq et al., 2022).

Chemical Activity and Molecular Docking Studies

Further analysis of closely related compounds, like (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, through spectroscopic characterization and theoretical exploration, has provided valuable data on their chemical activity. Density Functional Theory (DFT) calculations, including local and global chemical activity studies, molecular docking studies, and electrophilic centered charge transfer (ECT) method, have been employed to understand the charge transfer properties and potential biological interactions of these compounds. Such studies are crucial for developing novel materials with specific electronic or biological functionalities (Demircioğlu, 2021).

Fluoroionophores and Metal Ion Detection

Investigations into fluoroionophores based on diamine-salicylaldehyde derivatives have revealed the potential of similar chemical structures in specific metal ion detection, such as zinc (Zn+2) and cadmium (Cd+2), in various environments. This research indicates the significant role that such compounds can play in the development of sensitive and selective sensors for environmental monitoring and bioimaging applications (Hong et al., 2012).

properties

IUPAC Name

2-[(2-chloro-5-fluorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(17)6-7-12(13)16/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLIDWJXVSEIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol

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